molecular formula C20H25ClN2O B1673069 2(1H)-Pyridinone, 1-butyl-3-chloro-4-(4-phenyl-1-piperidinyl)- CAS No. 1127498-03-6

2(1H)-Pyridinone, 1-butyl-3-chloro-4-(4-phenyl-1-piperidinyl)-

Número de catálogo B1673069
Número CAS: 1127498-03-6
Peso molecular: 344.9 g/mol
Clave InChI: HYOGJHCDLQSAHX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“2(1H)-Pyridinone, 1-butyl-3-chloro-4-(4-phenyl-1-piperidinyl)-” is a compound that has been identified as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2) . This compound, also known as JNJ-40411813, has been investigated in the clinic for schizophrenia and anxious depression disorders .


Synthesis Analysis

The synthesis of this compound started from the HTS hit 5, leading to the discovery of 4-aryl-substituted pyridones with mGlu2 PAM activity . The optimization strategy involved the introduction of different spacers between the pyridone core and the phenyl ring of 5 . The fine tuning of metabolism and hERG followed by differentiation of advanced leads that were identified on the basis of PK profiles and in vivo potency converged on lead compound 36 (JNJ-40411813) .


Molecular Structure Analysis

The molecular structure of this compound involves a pyridone core, a phenyl ring, and a piperidine ring . The optimization strategy for its synthesis involved the introduction of different spacers between the pyridone core and the phenyl ring .

Aplicaciones Científicas De Investigación

Epilepsy Treatment

JNJ-40411813 has been investigated for its potential use in the treatment of epilepsy . A study was conducted to evaluate the efficacy of up to 3 dose levels of adjunctive JNJ-40411813 compared to placebo based on the time to baseline monthly seizure count in participants with focal onset seizures . The participants were receiving levetiracetam or brivaracetam and up to 3 other anti-epileptic drugs .

Schizophrenia Treatment

JNJ-40411813 has also been evaluated for its potential therapeutic effects in patients with schizophrenia . The study explored the safety, tolerability, and potential clinical efficacy of JNJ-40411813 in schizophrenic patients who were not currently receiving antipsychotic drug treatment .

Pharmacokinetics

The pharmacokinetics of JNJ-40411813, which refers to how the drug is absorbed, distributed, metabolized, and excreted by the body, has been studied . Understanding the pharmacokinetics of a drug is crucial for determining the dosage, route of administration, and potential side effects, which can inform treatment strategies.

Pharmacodynamics

Pharmacodynamics, which refers to the biochemical and physiological effects of the drug and its mechanism of action, is another area of research for JNJ-40411813 . This includes understanding how JNJ-40411813 interacts with its target, the metabotropic glutamate receptor-2 (mGlu2), and how it influences the release of the excitatory neurotransmitter glutamate .

Safety and Tolerability

The safety and tolerability of JNJ-40411813 have been assessed in clinical trials . These studies provide valuable information about the potential side effects of the drug, its tolerability at different doses, and any adverse reactions that may occur.

Combination Therapy

Research has also been conducted on the use of JNJ-40411813 in combination with other drugs. For example, a study investigated the efficacy, safety, tolerability, and pharmacokinetics of adjunctive JNJ-40411813 administration in patients with focal onset seizures with suboptimal response to levetiracetam .

Mecanismo De Acción

Target of Action

JNJ-40411813, also known as ADX-71149, is a selective positive allosteric modulator of the metabotropic Glutamate 2 receptor (mGlu2R) . The mGlu2 receptor is a type of glutamate receptor that plays a key role in the central nervous system .

Mode of Action

As a positive allosteric modulator, JNJ-40411813 enhances the response of the mGlu2 receptor to glutamate, the primary excitatory neurotransmitter in the brain . When activated, the mGlu2 receptor decreases the release of glutamate, helping to maintain neurotransmitter balance . In the presence of agonist-induced activation, positive allosteric modulation of mGlu2 receptors by JNJ-40411813 could result in the normalization of the excessive glutamate release seen during certain neurological conditions .

Biochemical Pathways

The mGlu2 receptor is part of the glutamatergic system, which is involved in most aspects of normal brain function, including cognition, memory, and learning . Modulation of this system by JNJ-40411813 can influence these processes.

Pharmacokinetics

JNJ-40411813 has been shown to have oral bioactivity and can penetrate the blood-brain barrier . In fed rats, JNJ-40411813 (10 mg/kg p.o.) was rapidly absorbed (Cmax 938 ng/mL at 0.5 h) with an absolute oral bioavailability of 31% . These properties suggest that JNJ-40411813 can reach its target in the brain effectively when administered orally.

Result of Action

The modulation of the mGlu2 receptor by JNJ-40411813 has potential therapeutic benefits in treating psychiatric disorders like schizophrenia and anxiety . In animal models, JNJ-40411813 has been observed to suppress REM sleep and promote and consolidate deep sleep .

Action Environment

The efficacy and stability of JNJ-40411813 can be influenced by various environmental factors, such as the presence of other drugs. For instance, a highly synergistic anti-epileptic effect was observed when JNJ-40411813 was administered together with levetiracetam, a common anti-epileptic drug . .

Propiedades

IUPAC Name

1-butyl-3-chloro-4-(4-phenylpiperidin-1-yl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O/c1-2-3-12-23-15-11-18(19(21)20(23)24)22-13-9-17(10-14-22)16-7-5-4-6-8-16/h4-8,11,15,17H,2-3,9-10,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOGJHCDLQSAHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CC(=C(C1=O)Cl)N2CCC(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601032323
Record name ADX-71149
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Pyridinone, 1-butyl-3-chloro-4-(4-phenyl-1-piperidinyl)-

CAS RN

1127498-03-6
Record name JNJ-40411813
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1127498036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-40411813
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12059
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ADX-71149
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BUTYL-3-CHLORO-4-(4-PHENYLPIPERIDIN-1-YL) PYRIDIN-2(1H)-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name JNJ-40411813
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/612BYT76F3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of intermediate D19 (0.43 g, 1.40 mmol) and N-chlorosuccinimide (0.19 g, 1.40 mmol) in DCM (10 ml) was stirred at room temperature for 1 hour. The solvent was evaporated in vacuo and the crude product was purified by column chromatography (silica gel; 0-3% methanol/DCM as eluent). The desired fractions were collected and evaporated in vacuo and the resulting solid was recrystallized from diethyl ether to yield compound E2 (0.39 g, 82%) as a white solid.
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2(1H)-Pyridinone, 1-butyl-3-chloro-4-(4-phenyl-1-piperidinyl)-
Reactant of Route 2
Reactant of Route 2
2(1H)-Pyridinone, 1-butyl-3-chloro-4-(4-phenyl-1-piperidinyl)-
Reactant of Route 3
Reactant of Route 3
2(1H)-Pyridinone, 1-butyl-3-chloro-4-(4-phenyl-1-piperidinyl)-
Reactant of Route 4
Reactant of Route 4
2(1H)-Pyridinone, 1-butyl-3-chloro-4-(4-phenyl-1-piperidinyl)-
Reactant of Route 5
Reactant of Route 5
2(1H)-Pyridinone, 1-butyl-3-chloro-4-(4-phenyl-1-piperidinyl)-
Reactant of Route 6
Reactant of Route 6
2(1H)-Pyridinone, 1-butyl-3-chloro-4-(4-phenyl-1-piperidinyl)-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.